4-bromobutyl Nitrate
Overview
Description
“4-Bromobutylnitrate” is a chemical compound with the molecular formula C4H8BrNO3 . It’s used in scientific research and its applications range from organic synthesis to pharmaceutical development.
Molecular Structure Analysis
The molecular structure of “4-Bromobutylnitrate” consists of 4 carbon atoms, 8 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 3 oxygen atoms . The exact structure and arrangement of these atoms are not specified in the sources I found.
Physical and Chemical Properties Analysis
The physical and chemical properties of “4-Bromobutylnitrate” include a density of 1.6±0.1 g/cm3, a boiling point of 220.0±23.0 °C at 760 mmHg, and a flash point of 86.9±22.6 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 5 freely rotating bonds .
Scientific Research Applications
Detection and Analytical Applications
A notable application of a compound related to 4-Bromobutylnitrate is found in the detection of hydrazine. A fluorescein-based reactive probe, utilizing 4-bromobutyrate as a masking unit, has been developed for the selective detection of hydrazine over other common analytes. This probe operates through a simultaneous substitution–cyclization–elimination process, leading to a 'turn on' fluorescence with a discernible color change and a rapid response time of less than 15 minutes (Goswami et al., 2014).
Biocatalysis and Chemical Synthesis
The enzymatic production of chemicals structurally related to 4-Bromobutylnitrate, such as (S)-4-bromo-3-hydroxybutyrate, has been explored due to its potential industrial applications. This process, involving the use of cDNA that encodes for specific reductase enzymes and expressed in Escherichia coli, showcases the biocatalytic approach's suitability for the industrial production of (S)-4-bromo-3-hydroxybutyrate, a precursor for statin compounds (Asako et al., 2009).
Materials Science and Organic Photovoltaics
In the field of materials science, 4-bromoanisole, a compound similar to 4-Bromobutylnitrate, has been utilized as a processing additive to control the phase separation and purity in organic photovoltaic devices. This application underlines the role of brominated compounds in enhancing the morphology and performance of photovoltaic materials (Liu et al., 2012).
Pharmacoproteomics
Although not directly related to 4-Bromobutylnitrate, research on 4-Phenylbutyrate (4-PBA) provides insight into the pharmacoproteomics of butyrate derivatives. 4-PBA treatment of cystic fibrosis bronchial epithelial cells has led to the identification of responsive cellular chaperones, protein processing enzymes, and cell trafficking molecules, highlighting the therapeutic potential of butyrate derivatives in treating chloride transport defects associated with cystic fibrosis (Singh et al., 2006).
Probe Development for Protein and Microemulsions
4-(N-bromoacetylamino)-phthalimide serves as a solvation probe for proteins and microemulsions, illustrating the utility of brominated compounds in studying solvation dynamics around proteins and within microemulsion systems. This application highlights the role of such compounds in elucidating the interactions and dynamics at the molecular level (Mandal et al., 2002).
Mechanism of Action
Target of Action
The primary targets of 4-Bromobutyl Nitrate are pharmacologically active carboxylic acids . This compound is used to obtain nitrooxyalkyl esters of these acids . The specific targets can vary depending on the carboxylic acid involved, such as naproxen, ferulic acid, etc .
Mode of Action
This compound interacts with its targets through a chemical reaction. It is added to the solution or suspension of pharmacologically active carboxylic acids . The nitrate group of this compound reacts with the carboxylic acid to form the desired ester. The specific interaction and resulting changes would depend on the particular carboxylic acid involved.
Biochemical Pathways
It is known that the compound plays a role in the synthesis of nitrooxyalkyl esters of pharmacologically active carboxylic acids . These esters are potential prodrugs, meaning they can be delivered to the body in an inactive form and then converted to the active drug at the target site.
Pharmacokinetics
It is known that the compound is a thermally unstable oily liquid . This could potentially impact its bioavailability and pharmacokinetics.
Result of Action
The result of this compound’s action is the formation of nitrooxyalkyl esters of pharmacologically active carboxylic acids . These esters can potentially be used as prodrugs. The specific molecular and cellular effects would depend on the particular ester formed and its subsequent activation in the body.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound is thermally unstable , which means its action, efficacy, and stability could be affected by temperature. Furthermore, the reaction used to obtain this compound is potentially explosive due to a sudden increase in temperature and gas production , indicating that careful control of the environment is necessary during its synthesis.
Properties
IUPAC Name |
4-bromobutyl nitrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrNO3/c5-3-1-2-4-9-6(7)8/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDHVMDABUMCLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)CO[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90439582 | |
Record name | 4-bromobutylnitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90439582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146563-40-8 | |
Record name | 4-bromobutylnitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90439582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromobutyl nitrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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